2,3'-Dichloro-2'-methoxyacetanilide
Description
2,3'-Dichloro-2'-methoxyacetanilide is a chloroacetanilide derivative characterized by a methoxy (-OCH₃) group at the 2' position and chlorine atoms at the 2 and 3' positions on its aromatic ring. This structural configuration places it within the broader class of chloroacetanilide herbicides, which are widely used in agriculture for pre-emergent weed control. These compounds typically inhibit fatty acid synthesis in target plants by targeting the enzyme acetyl-CoA carboxylase (ACCase).
Properties
IUPAC Name |
2-chloro-N-(3-chloro-2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-14-9-6(11)3-2-4-7(9)12-8(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDXXDYOVHCDDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Cl)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67291-68-3 | |
| Record name | 2,3'-DICHLORO-2'-METHOXYACETANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3’-Dichloro-2’-methoxyacetanilide typically involves the acylation of 2,3’-dichloroaniline with methoxyacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 2,3’-Dichloro-2’-methoxyacetanilide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3’-Dichloro-2’-methoxyacetanilide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted acetanilides with different functional groups.
Scientific Research Applications
2,3’-Dichloro-2’-methoxyacetanilide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3’-Dichloro-2’-methoxyacetanilide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms and the methoxy group can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2,3'-Dichloro-2'-methoxyacetanilide with structurally related chloroacetanilides, highlighting key differences in substituents, applications, and physicochemical properties:
| Compound Name | CAS Reg. No. | Substituents (Aromatic Ring) | Alkyl/Ether Side Chain | Primary Use | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| This compound | Not Provided | 2-Cl, 3'-Cl, 2'-OCH₃ | Acetanilide backbone | Presumed herbicide | ~240 (estimated) |
| Alachlor | 15972-60-8 | 2,6-diethyl | N-(methoxymethyl) | Herbicide (corn, soybeans) | 269.77 |
| Pretilachlor | 51218-49-6 | 2,6-diethyl | N-(2-propoxyethyl) | Herbicide (rice paddies) | 311.86 |
| Thenylchlor | 34014-18-1 | 2,6-dimethyl | N-((3-methoxy-2-thienyl)methyl) | Herbicide (broadleaf weeds) | 325.25 |
| alpha-Chloro-2,6-dimethylacetanilide | 1131-01-7 | 2,6-dimethyl | None (simple acetanilide) | Pharma intermediate | 197.66 |
Key Structural and Functional Differences:
Substituent Positions: Unlike alachlor and pretilachlor, which have diethyl or propoxyethyl side chains, this compound lacks extended alkyl chains but features a methoxy group at the 2' position.
Chlorine vs. Methyl Groups: The presence of two chlorine atoms in this compound contrasts with the methyl groups in alpha-Chloro-2,6-dimethylacetanilide ().
Thienyl Modifications : Thenylchlor incorporates a thienyl-methyl group, which may improve target specificity for certain weeds compared to purely phenyl-substituted analogs .
Research Findings and Implications
Physicochemical Properties:
- Solubility : The methoxy group in this compound likely increases water solubility compared to alachlor (solubility: 242 mg/L at 25°C), though the chlorine atoms may counteract this effect.
- Half-Life : Chlorinated acetanilides generally exhibit moderate soil half-lives (e.g., alachlor: 14–21 days). The dichloro substitution in this compound may extend persistence, raising concerns about groundwater contamination .
Efficacy and Selectivity:
- Structural analogs like pretilachlor are effective in flooded soils (e.g., rice paddies) due to their stability in anaerobic conditions. The methoxy group in this compound may confer similar stability, but field trials are needed for confirmation.
- Compared to alpha-Chloro-2,6-dimethylacetanilide (a pharmaceutical intermediate), this compound’s herbicidal activity is likely superior due to enhanced electrophilic reactivity from chlorine substituents .
Regulatory and Environmental Considerations
The compound’s dichloro configuration may also necessitate monitoring for toxic degradation products, such as chloroacetic acid derivatives .
Biological Activity
2,3'-Dichloro-2'-methoxyacetanilide (CAS No. 67291-68-3) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.
The synthesis of this compound typically involves the acylation of 2,3'-dichloroaniline with methoxyacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. Purification methods include recrystallization or chromatography to achieve the desired product purity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacteria and fungi.
- Anticancer Activity : Preliminary investigations suggest potential cytotoxic effects against certain cancer cell lines.
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, which could modulate various biological pathways .
The biological activity of this compound is believed to stem from its ability to bind to biomolecules, influencing enzyme activity or receptor binding. The presence of chlorine atoms and a methoxy group may enhance its binding affinity and specificity towards molecular targets.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Cytotoxicity Assays
In vitro cytotoxicity assays were conducted using various mammalian cell lines. The MTT assay was employed to assess cell viability after treatment with different concentrations of the compound.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
Results indicated that higher concentrations led to increased cytotoxicity, particularly in cancer cell lines .
Research Applications
The compound has been investigated for various applications in scientific research:
- Chemistry : Used as an intermediate in synthesizing more complex organic molecules.
- Biology : Studied for its interactions with biomolecules and potential therapeutic effects.
- Medicine : Explored for its antimicrobial and anticancer properties.
Q & A
Q. What are the recommended synthetic routes for 2,3'-Dichloro-2'-methoxyacetanilide, and how can purity be optimized?
A common method involves condensation of 2-methoxyacetanilide derivatives with dichlorinated electrophiles under acidic conditions. For example, analogous syntheses use methanol as a solvent with sulfuric acid as a catalyst, followed by refluxing, ice-water precipitation, and recrystallization (e.g., ethanol) to isolate the product . Purity optimization requires careful control of stoichiometry, reaction time, and temperature, with post-synthetic purification via column chromatography or HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) is essential for confirming the substitution pattern of chlorine and methoxy groups. For instance, H-NMR can resolve aromatic proton splitting patterns, while C-NMR identifies carbonyl and chlorine-substituted carbons . High-resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FTIR) further validate molecular weight and functional groups (e.g., amide C=O stretches at ~1650 cm) .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies recommend storage in inert atmospheres (e.g., argon) at 2–8°C to prevent hydrolysis of the acetanilide moiety. Light-sensitive degradation is mitigated by amber glassware. Accelerated stability testing under thermal stress (40–60°C) and humidity (75% RH) can identify decomposition pathways, monitored via HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies often arise from positional isomerism or impurities. For example, 3',5'-dichloro isomers exhibit distinct reactivity compared to 2,3'-dichloro analogs due to steric and electronic effects . Rigorous structural elucidation (X-ray crystallography or 2D-NMR) and comparative bioassays (e.g., antimicrobial MIC tests) are critical to isolate structure-activity relationships .
Q. What strategies improve the selectivity of this compound in catalytic or medicinal applications?
Selectivity can be enhanced by modifying reaction conditions (e.g., solvent polarity, temperature) or introducing directing groups. In medicinal chemistry, computational docking studies (e.g., molecular dynamics simulations) predict binding affinities to target proteins, guiding functional group optimization . For catalysis, steric hindrance from the methoxy group can be leveraged to control regioselectivity in cross-coupling reactions .
Q. How do solvent effects influence the compound’s reactivity in multi-step syntheses?
Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in nucleophilic substitutions, while protic solvents (e.g., methanol) favor proton transfer steps. For example, dichlorination reactions in methanol with sulfuric acid yield higher intermediates but may require solvent switching for subsequent steps to avoid side reactions . Solvent dielectric constant and hydrogen-bonding capacity should be modeled using computational tools like COSMO-RS .
Q. What advanced analytical methods are suitable for detecting trace impurities in this compound?
Ultra-high-performance liquid chromatography (UHPLC) paired with tandem mass spectrometry (MS/MS) achieves ppm-level detection of byproducts like dechlorinated analogs or hydrolyzed acetanilides. Gas chromatography (GC) with electron-capture detection (ECD) is optimal for halogenated impurities . Quantitative F-NMR can also quantify fluorinated derivatives if present .
Methodological Considerations
- Data Contradiction Analysis : When conflicting biological or chemical data arise, systematically compare synthetic protocols (e.g., reagent purity, isolation methods) and validate results across multiple labs .
- Experimental Design : Use factorial design (e.g., Taguchi methods) to optimize reaction parameters like temperature, catalyst loading, and solvent ratios, minimizing trial count while maximizing yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
